molecular formula C17H19BrN2O5S2 B12155863 5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12155863
M. Wt: 475.4 g/mol
InChI Key: VLDBQVHFIDIEMQ-UHFFFAOYSA-N
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Description

5-{[(2Z)-3-(4-Bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:

  • A 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole system, which imparts sulfone groups and rigid bicyclic geometry.
  • A (2Z)-configured imine linkage, critical for electronic conjugation and stereochemical stability.
  • A pentanoic acid chain terminating in a carboxylic acid group, enhancing solubility and enabling interactions with biological targets.

This compound’s synthesis likely involves condensation reactions between thiosemicarbazide derivatives and α,β-unsaturated ketones or aldehydes, followed by cyclization and oxidation steps, as seen in analogous thiazolidinone syntheses .

Properties

Molecular Formula

C17H19BrN2O5S2

Molecular Weight

475.4 g/mol

IUPAC Name

5-[[3-(4-bromo-3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H19BrN2O5S2/c1-10-7-11(5-6-12(10)18)20-13-8-27(24,25)9-14(13)26-17(20)19-15(21)3-2-4-16(22)23/h5-7,13-14H,2-4,8-9H2,1H3,(H,22,23)

InChI Key

VLDBQVHFIDIEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents Key Functional Groups Potential Applications
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Bromo-3-methylphenyl, pentanoic acid Sulfone, imine (Z-configuration) Hypothesized kinase inhibition
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazone Carbonyl, methoxy Antimicrobial, anti-inflammatory
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl) Triazinoindole-pyrazole hybrid 4-Bromophenyl, indole Bromoaryl, triazine Anticancer, DNA intercalation

Key Observations:

Core Heterocycle Differences: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core is distinct from simpler thiazolidinones or triazinoindole systems .

Substituent Impact: The 4-bromo-3-methylphenyl group in the target compound introduces steric hindrance and halogen-mediated hydrophobic interactions, contrasting with the 4-methoxyphenyl groups in thiazolidinones , which prioritize electron-donating effects. The pentanoic acid chain provides superior aqueous solubility relative to shorter alkyl chains or non-polar substituents in analogues .

Functional Group Contributions: The sulfone groups in the target compound increase polarity and metabolic stability compared to thiol or sulfide-containing analogues. The (2Z)-imine configuration may enhance π-π stacking interactions with biological targets, a feature absent in non-configured hydrazones .

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